9-(2,6-Dimethylphenyl)-1-methoxy-10-phenylacridin-10-ium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2,6-Dimethylphenyl)-1-methoxy-10-phenylacridin-10-ium bromide is a chemical compound with the molecular formula C28H24BrNO and a molecular weight of 470.41 g/mol . It is known for its use as an acridinium photocatalyst in various chemical transformations . This compound is characterized by its unique structure, which includes a phenylacridinium core substituted with a 2,6-dimethylphenyl group and a methoxy group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2,6-Dimethylphenyl)-1-methoxy-10-phenylacridin-10-ium bromide typically involves the reaction of 9-phenylacridine with 2,6-dimethylphenyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The resulting product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
9-(2,6-Dimethylphenyl)-1-methoxy-10-phenylacridin-10-ium bromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding acridone derivatives.
Reduction: Reduction reactions can convert the acridinium ion to acridine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in polar solvents.
Major Products Formed
Oxidation: Acridone derivatives.
Reduction: Acridine.
Substitution: Various substituted acridinium compounds depending on the nucleophile used.
Scientific Research Applications
9-(2,6-Dimethylphenyl)-1-methoxy-10-phenylacridin-10-ium bromide has a wide range of scientific research applications:
Chemistry: Used as a photocatalyst in organic synthesis, particularly in photoredox catalysis.
Biology: Investigated for its potential use in photodynamic therapy for cancer treatment.
Medicine: Explored for its antimicrobial properties and potential use in developing new antibiotics.
Industry: Utilized in the development of advanced materials and polymers with unique optical properties.
Mechanism of Action
The mechanism of action of 9-(2,6-Dimethylphenyl)-1-methoxy-10-phenylacridin-10-ium bromide involves its role as a photocatalyst. Upon exposure to light, the compound undergoes photoexcitation, leading to the formation of reactive intermediates such as singlet oxygen or radical species. These intermediates can then participate in various chemical transformations, including oxidation and reduction reactions . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
- 6-(Dimethylamino)-9-(2,6-dimethylphenyl)-1-methoxy-10-phenylacridinium bromide
- 7-(Dimethylamino)-1-methoxy-9-(naphthalen-1-yl)-10-phenylacridinium bromide
- 9-Mesityl-3,6-di-tert-butyl-10-phenylacridinium tetrafluoroborate
Uniqueness
9-(2,6-Dimethylphenyl)-1-methoxy-10-phenylacridin-10-ium bromide is unique due to its specific substitution pattern, which imparts distinct photophysical properties. This makes it particularly effective as a photocatalyst in various chemical transformations, offering advantages such as high efficiency and selectivity .
Properties
Molecular Formula |
C28H24BrNO |
---|---|
Molecular Weight |
470.4 g/mol |
IUPAC Name |
9-(2,6-dimethylphenyl)-1-methoxy-10-phenylacridin-10-ium;bromide |
InChI |
InChI=1S/C28H24NO.BrH/c1-19-11-9-12-20(2)26(19)27-22-15-7-8-16-23(22)29(21-13-5-4-6-14-21)24-17-10-18-25(30-3)28(24)27;/h4-18H,1-3H3;1H/q+1;/p-1 |
InChI Key |
AIMWDQBPPADYLB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C2=C3C(=[N+](C4=CC=CC=C42)C5=CC=CC=C5)C=CC=C3OC.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.